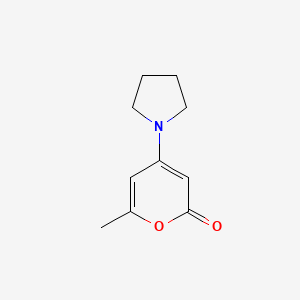
6-Methyl-4-(pyrrolidin-1-yl)-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-4-(pyrrolidin-1-yl)-2H-pyran-2-one is a heterocyclic compound that features a pyran ring fused with a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-(pyrrolidin-1-yl)-2H-pyran-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-2H-pyran-2-one with pyrrolidine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-(pyrrolidin-1-yl)-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The pyrrolidine moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyran-2-one oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
6-Methyl-4-(pyrrolidin-1-yl)-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-4-(pyrrolidin-1-yl)-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-6-phenyl-2-(pyrrolidin-1-yl)pyrimidine: This compound shares a similar pyrrolidine moiety but differs in the core structure.
Ethyl-6-methyl-4-(4-methylpiperazin-1-yl)-2-(phenylamino)furo[2,3-d]pyrimidine-5-carboxylate: Another compound with a pyrrolidine-like structure but with additional functional groups.
Uniqueness
6-Methyl-4-(pyrrolidin-1-yl)-2H-pyran-2-one is unique due to its specific combination of a pyran ring and a pyrrolidine moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
80556-43-0 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
6-methyl-4-pyrrolidin-1-ylpyran-2-one |
InChI |
InChI=1S/C10H13NO2/c1-8-6-9(7-10(12)13-8)11-4-2-3-5-11/h6-7H,2-5H2,1H3 |
InChI Key |
YAXFBBDRGBHZNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)O1)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


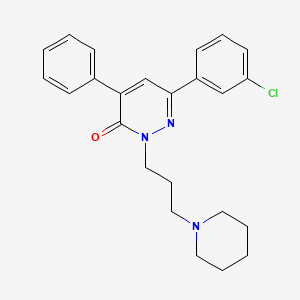
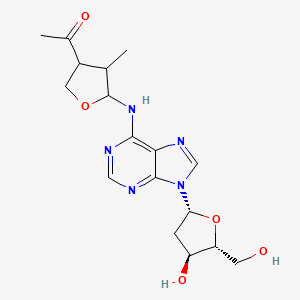
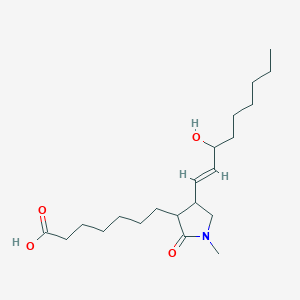
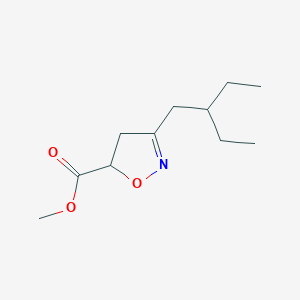
![4-[(4-Chlorophenyl)methyl]-3-ethyl-6,7-dimethoxyisoquinoline](/img/structure/B12912539.png)
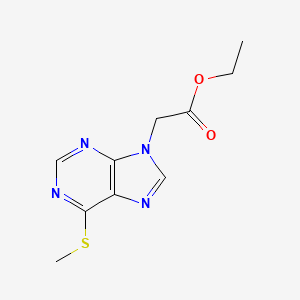

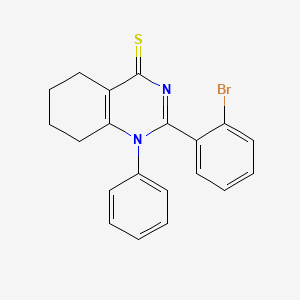
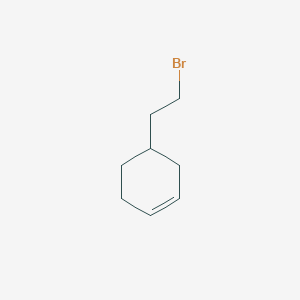
![N-(Furan-2-ylmethyl)-4'-(heptyloxy)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B12912567.png)
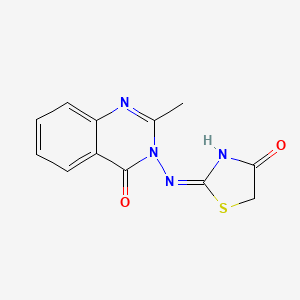
![2,4-Bis((trimethylsilyl)oxy)furo[3,4-d]pyrimidin-7(5H)-one](/img/structure/B12912587.png)
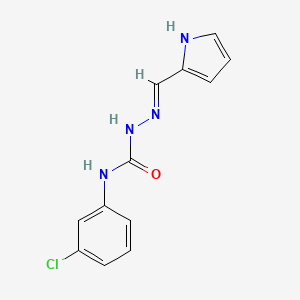
![N-[N-(Triphenylmethyl)glycylglycyl]cytidine](/img/structure/B12912603.png)
